molecular formula C10H12Cl2N2 B3347748 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine CAS No. 1428234-65-4

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine

Cat. No. B3347748
CAS RN: 1428234-65-4
M. Wt: 231.12 g/mol
InChI Key: UVOKFOBKTMCPNH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, trifluoromethylpyridines and its derivatives have been synthesized for use in the agrochemical and pharmaceutical industries . Pyrrolidine compounds have been synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring, which is a six-membered ring with nitrogen as one of the members .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .

Scientific Research Applications

Synthesis and Coordination Chemistry

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and its derivatives are utilized in the synthesis of complex ligands for coordination chemistry. Derivatives such as 2,6-bis(pyrazolyl)pyridines have been highlighted for their role in forming luminescent lanthanide compounds useful for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions, demonstrating the compound's versatility in creating advanced materials for scientific research (Halcrow, 2005).

Role in Cycloaddition Reactions

Pyrrolidines, including those derived from 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, are key in cycloaddition reactions. These reactions are pivotal in synthesizing heterocyclic organic compounds with significant biological effects and potential industrial applications, such as dyes or agrochemicals. Studies on pyrrolidines' synthesis via cycloaddition emphasize the importance of this compound in developing new organic synthesis methods and materials (Żmigrodzka et al., 2022).

Crystallographic Studies

The triprolidinium cation, closely related to 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, provides insights into crystallography by illustrating how different groups attached to the pyridine and pyrrolidine rings influence the structure's stability and interactions. Such studies are crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties (Dayananda et al., 2012).

Catalysis and Polymerization

Research on complexes involving pyrrolidin-1-ylmethyl pyridine derivatives, akin to 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine, reveals their potential as catalysts in polymerization processes. Such complexes have shown activity in ethylene polymerization, highlighting the compound's role in developing new catalytic systems for polymer science (Hurtado et al., 2009).

Development of Functional Materials

The synthesis of optically active pyridines and pyrazolylpyridines from 2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine derivatives showcases their application in creating materials with specific optical properties. These materials are investigated for their potential as colorimetric and luminescent sensors, offering avenues for novel sensor development (Kowalczyk & Skarżewski, 2005).

Future Directions

The future directions in the study of 2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-3-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-9-4-3-8(10(12)13-9)7-14-5-1-2-6-14/h3-4H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOKFOBKTMCPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(pyrrolidin-1-ylmethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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